![molecular formula C28H36N2O7 B129521 (5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one CAS No. 148262-19-5](/img/structure/B129521.png)
(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one
Übersicht
Beschreibung
TOP-53 ist ein neuartiges Derivat von Podophyllotoxin, einer Verbindung, die für ihre Antitumor-Eigenschaften bekannt ist. Es hat sich in der Behandlung von Lungenkrebs und Lungenmetastasen als vielversprechend erwiesen, da es eine hohe Selektivität und Verteilung im Lungengewebe aufweist .
Vorbereitungsmethoden
TOP-53 wird durch eine Reihe von chemischen Reaktionen synthetisiert, die von Podophyllotoxin ausgehen. . Die industriellen Produktionsmethoden für TOP-53 sind nicht umfassend dokumentiert, aber sie beinhalten wahrscheinlich großtechnische organische Synthesetechniken, die denen ähneln, die für andere Podophyllotoxin-Derivate verwendet werden.
Analyse Chemischer Reaktionen
TOP-53 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen, der oft durch Oxidationsmittel gefördert wird.
Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln.
Substitution: Diese Reaktion beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes, oft unter Verwendung von Nukleophilen oder Elektrophilen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriumhydroxid. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
TOP-53 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung verwendet, um die Wechselwirkungen von Podophyllotoxin-Derivaten mit verschiedenen biologischen Zielstrukturen zu untersuchen.
Biologie: Es wird verwendet, um die Wirkmechanismen von Antitumormitteln und ihre Auswirkungen auf zelluläre Prozesse zu untersuchen.
Medizin: TOP-53 hat eine signifikante Antitumoraktivität gegen nicht-kleinzelligen Lungenkrebs und andere Lungenmetastasen gezeigt, was es zu einem vielversprechenden Kandidaten für die Krebstherapie macht
Wirkmechanismus
TOP-53 entfaltet seine Wirkung, indem es die DNA-Topoisomerase II hemmt, ein Enzym, das für die DNA-Replikation und Zellteilung unerlässlich ist. Diese Hemmung führt zu DNA-Strangbrüchen und letztendlich zum Zelltod. Die hohe Selektivität der Verbindung für Lungengewebe wird auf ihre Wechselwirkung mit Phosphatidylserin zurückgeführt, einem Phospholipid, das in hohen Konzentrationen im Lungengewebe vorkommt .
Wirkmechanismus
TOP-53 exerts its effects by inhibiting DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. This inhibition leads to DNA strand breaks and ultimately cell death. The compound’s high selectivity for lung tissues is attributed to its interaction with phosphatidylserine, a phospholipid found in high concentrations in lung tissues .
Vergleich Mit ähnlichen Verbindungen
TOP-53 ist strukturell mit Etoposide verwandt, einem weiteren Podophyllotoxin-Derivat. TOP-53 ist deutlich toxischer für nicht-kleinzellige Lungenkrebszellen und effektiver bei der Erzeugung von Chromosomenbrüchen. Es zeigt auch eine verbesserte zelluläre Aufnahme und Pharmakokinetik in Tierlungen . Andere ähnliche Verbindungen umfassen GL-331, NK611 und Azatoxin, die ebenfalls Podophyllotoxin-Derivate sind, die sich in klinischen Studien befinden .
Eigenschaften
IUPAC Name |
(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O7/c1-29(2)8-9-30(3)7-6-17-18-12-21-22(37-15-36-21)13-19(18)25(26-20(17)14-35-28(26)32)16-10-23(33-4)27(31)24(11-16)34-5/h10-13,17,20,25-26,31H,6-9,14-15H2,1-5H3/t17-,20-,25-,26+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCCMMSKRMSMKI-QVNMXXJYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)CCC1C2COC(=O)C2C(C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)CCN(C)CC[C@H]1[C@H]2COC(=O)[C@@H]2[C@@H](C3=CC4=C(C=C13)OCO4)C5=CC(=C(C(=C5)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10933355 | |
| Record name | 9-(2-{[2-(Dimethylamino)ethyl](methyl)amino}ethyl)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
148262-19-5 | |
| Record name | TOP 53 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148262195 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-(2-{[2-(Dimethylamino)ethyl](methyl)amino}ethyl)-5-(4-hydroxy-3,5-dimethoxyphenyl)-5,8,8a,9-tetrahydro-2H-furo[3',4':6,7]naphtho[2,3-d][1,3]dioxol-6(5aH)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10933355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


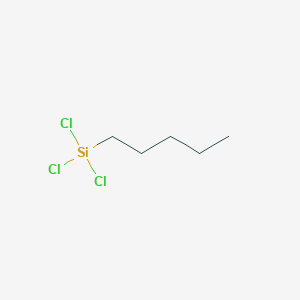
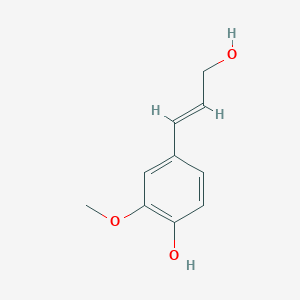
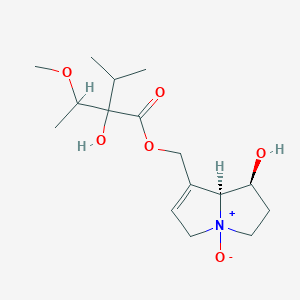
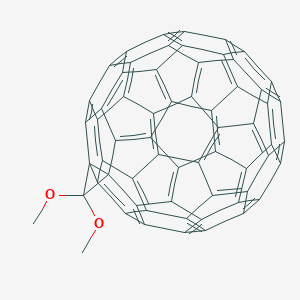


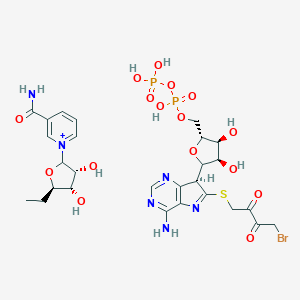
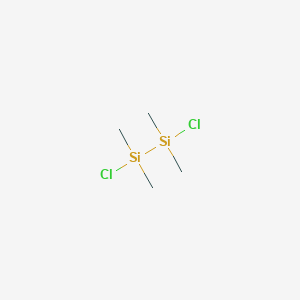
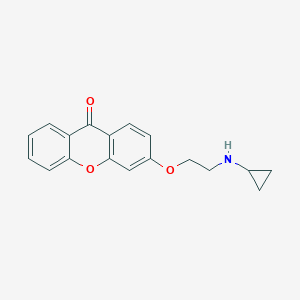
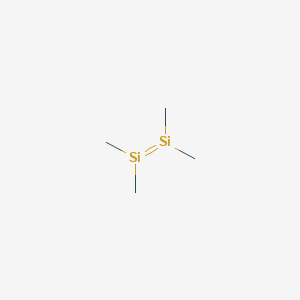


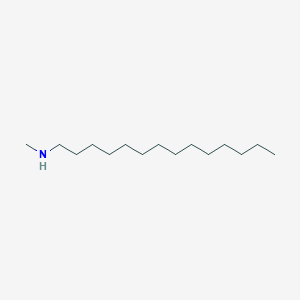
![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)
